molecular formula C17H14F4N2O2S B284512 2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B284512
M. Wt: 386.4 g/mol
InChI Key: DTBIIISWSUGJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFA is a sulfonamide-based compound that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves the inhibition of various enzymes such as carbonic anhydrase, which plays a crucial role in cancer cell growth. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cancer cell growth. Physiologically, this compound has been found to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions related to 2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide that require further investigation. One of the future directions is the development of new cancer drugs based on the structure of this compound. Another future direction is the investigation of the potential antibacterial and antifungal properties of this compound for the development of new antibiotics. Additionally, further research is needed to understand the potential toxic effects of this compound and its potential limitations in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound involves a multi-step process, and it has been shown to have potential applications in cancer research, drug discovery, and medicinal chemistry. This compound inhibits the activity of certain enzymes and induces apoptosis in cancer cells, making it a potential candidate for the development of new cancer drugs. However, its potential toxicity and limitations in lab experiments require further investigation.

Synthesis Methods

The synthesis of 2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves a multi-step process that includes the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form 2-(4-fluoroanilino)-2-oxoethyl acetate. The next step involves the reaction of this intermediate with thiourea to form 2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl} acetate. Finally, the compound is treated with trifluoroacetic acid to form this compound.

Scientific Research Applications

2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has been found to have potential applications in various fields of scientific research such as cancer research, drug discovery, and medicinal chemistry. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. It has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Properties

Molecular Formula

C17H14F4N2O2S

Molecular Weight

386.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylacetamide

InChI

InChI=1S/C17H14F4N2O2S/c18-12-4-6-13(7-5-12)22-15(24)9-26-10-16(25)23-14-3-1-2-11(8-14)17(19,20)21/h1-8H,9-10H2,(H,22,24)(H,23,25)

InChI Key

DTBIIISWSUGJSK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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